Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,4-triazole with a suitable pyrimidine derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as acetic anhydride to facilitate the formation of the triazolopyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazolopyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)- involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound inhibits cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The amino and thioether groups play crucial roles in binding to the active site of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Shares the triazolopyrimidine core structure and exhibits similar antimicrobial properties.
Thiazolopyrimidine: Contains a sulfur atom in the ring structure and is known for its anticancer properties.
Uniqueness
Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)- is unique due to the presence of both the amino group and the thioether linkage, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
143212-78-6 |
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Molecular Formula |
C7H7N5O2S |
Molecular Weight |
225.23 g/mol |
IUPAC Name |
2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C7H7N5O2S/c8-4-1-5-9-3-10-12(5)7(11-4)15-2-6(13)14/h1,3H,2,8H2,(H,13,14) |
InChI Key |
WGBGGHBHQYNSOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N2C1=NC=N2)SCC(=O)O)N |
Origin of Product |
United States |
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